![molecular formula C30H52O26 B3028596 Laminaripentaose CAS No. 23743-55-7](/img/structure/B3028596.png)
Laminaripentaose
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Overview
Description
Laminaripentaose is a type of oligosaccharide . It is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . Its molecular formula is C30H52O26 .
Synthesis Analysis
Laminaripentaose-producing β-1,3-glucanase (LPHase) catalyzes the hydrolysis of a long chain polysaccharide -1,3-glucan into specific pentasaccharide oligomers . LPHase is a member of the glycoside hydrolase family 64 (GH-64) that play important roles during biomass degradation .Molecular Structure Analysis
The molecular structure of Laminaripentaose includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 112 bond(s) .Chemical Reactions Analysis
Laminaripentaose-producing β-1,3-glucanase (LPHase) catalyzes the hydrolysis of a long chain polysaccharide -1,3-glucan into specific pentasaccharide oligomers . The enzymatic mechanism of LPHase remains to be determined although it has been reported that Glu154 and Asp170 may serve as the active site residues of LPHase .Physical And Chemical Properties Analysis
Laminaripentaose has a molecular weight of 828.7 . It has a density of 1.9±0.1 g/cm3 . Its boiling point is 1235.6±65.0 °C at 760 mmHg . The molar refractivity is 172.0±0.4 cm3 .Scientific Research Applications
Biocontrol Agents
Laminaripentaose has been found to be produced by certain enzymes that are key factors in the interaction of plant pathogens and antifungal agents . These enzymes are regarded as potential biocontrol agents. For instance, a novel endo-β-1,3-glucanase from Magnaporthe oryzae was found to hydrolyze β-glucans into oligosaccharides dominated by laminaripentaose . This enzyme inhibited the germination of conidial and appressorium formation of M. oryzae, illustrating effective biocontrol activity .
Immunostimulatory Effect
The hydrolysates of β-glucans, including laminaripentaose, have been found to induce the expression of defense genes restricting M. oryzae infection in rice plants . This indicates an immunostimulatory effect of these hydrolysates, suggesting a potential application of laminaripentaose in enhancing plant immunity against pathogens .
Biochemical Enzyme Assays
Laminaripentaose is used in research for biochemical enzyme assays . It serves as a substrate for certain enzymes, such as endo-1,3-β-Glucanase .
In Vitro Diagnostic Analysis
In addition to its use in enzyme assays, laminaripentaose is also used in in vitro diagnostic analysis .
Glycobiology and Cell Wall Research
Laminaripentaose has been used in the development of high-resolution oligosaccharide microarrays for plant glycobiology and cell wall research . These microarrays can help researchers understand the structure and function of plant cell walls .
Production of Oligosaccharides
Laminaripentaose is one of the oligosaccharides produced from the hydrolysis of β-glucans . This process is important in the production of oligosaccharides for various applications, including food and pharmaceutical industries .
Mechanism of Action
Target of Action
Laminaripentaose primarily targets the enzyme Laminaripentaose-producing β-1,3-glucanase (LPHase) . This enzyme is a member of the glycoside hydrolase family 64 (GH-64) and plays a crucial role in biomass degradation . The active site residues of LPHase are reported to be Glu154 and Asp170 .
Mode of Action
Laminaripentaose interacts with its target, LPHase, by docking to the active site of the enzyme . The interaction involves a proton transfer from the catalytic general acid to the glycosidic oxygen, which is concerted with the nucleophilic attack at the anomeric carbon . This interaction leads to the hydrolysis of the glycosidic bond .
Biochemical Pathways
Laminaripentaose, through its action on LPHase, affects the degradation of β-1,3-glucan, a long-chain polysaccharide . The enzyme catalyzes the hydrolysis of β-1,3-glucan into specific pentasaccharide β oligomers . This process plays a significant role in biomass degradation, a crucial biochemical pathway .
Result of Action
The primary molecular effect of Laminaripentaose’s action is the production of specific pentasaccharide β oligomers through the hydrolysis of β-1,3-glucan . This process is catalyzed by LPHase, an enzyme that plays a significant role in biomass degradation .
Safety and Hazards
Laminaripentaose is non-reactive under normal conditions of use, storage, and transport . In case of fire, toxic fumes may be released . First-aid measures include removing the person to fresh air and keeping comfortable for breathing, washing skin with plenty of water, rinsing eyes with water as a precaution, and calling a poison center or a doctor if you feel unwell .
Future Directions
properties
IUPAC Name |
(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQINGLDFWYORW-IMLBFRLQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](OC([C@@H]5O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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